9Z,12E-octadecadienoic acid (CAS 2420-42-0), also known as cis-9,trans-12-linoleic acid, is a specific mono-trans geometric isomer of the essential fatty acid linoleic acid [1]. In industrial and research procurement, it is primarily utilized as a high-purity analytical standard for lipidomics, food chemistry, and as a precise metabolic precursor in enzymatic desaturation studies [2]. Unlike the ubiquitous all-cis linoleic acid (9Z,12Z), the 9Z,12E configuration introduces a distinct thermodynamic profile and rigidified hydrocarbon kink. This specific geometry alters its chromatographic retention behavior on polar stationary phases, its enzymatic binding affinity, and its integration into phospholipid bilayers[3].
Substituting 9Z,12E-octadecadienoic acid with generic linoleic acid or mixed conjugated linoleic acids (CLAs) critically compromises analytical resolution and metabolic specificity . In gas chromatography (GC) of fatty acid methyl esters (FAMEs), using a mixed trans-isomer standard prevents the accurate calibration of retention times required to quantify partially hydrogenated oils, as the 9Z,12E isomer possesses a unique elution profile governed by its specific charge-transfer interactions with polar stationary phases [1]. Furthermore, in metabolic and synthetic assays, substituting with the 9E,12Z isomer or all-cis linoleic acid drastically alters downstream desaturation and elongation kinetics, leading to incorrect quantification of oxidized linoleic acid metabolites (OXLAMs) and off-target synthesis of nitrolipids [2].
In high-resolution GC analysis using highly polar cyanopropyl stationary phases, the geometric configuration of the double bonds dictates the elution order. The 9Z,12E-octadecadienoic acid methyl ester exhibits a distinct retention time compared to its geometric isomers . Because cis double bonds form stronger polar complexes with the stationary phase than trans double bonds, the 9Z,12E isomer elutes after the all-trans (9E,12E) isomer but strictly before the all-cis (9Z,12Z) linoleic acid benchmark [1].
| Evidence Dimension | GC elution order / Retention behavior |
| Target Compound Data | 9Z,12E isomer elutes at an intermediate retention time |
| Comparator Or Baseline | 9Z,12Z (all-cis) elutes later; 9E,12E (all-trans) elutes earlier |
| Quantified Difference | Distinct baseline resolution between 9E,12E, 9Z,12E, and 9Z,12Z isomers |
| Conditions | GC-FID or GC-MS using highly polar cyanopropyl columns |
Accurate peak assignment in food safety and lipidomic profiling requires this exact isomer to calibrate retention times for industrial trans-fat quantification.
The position of the trans double bond significantly impacts the enzymatic conversion of octadecadienoic acid isomers into long-chain polyunsaturated fatty acids. In metabolic studies using weanling mice, 9Z,12E-octadecadienoic acid was converted to its corresponding arachidonic acid analog (c,t-20:4) at a rate 5 times higher than the conversion of the comparator 9E,12Z-octadecadienoic acid to its respective t,c-20:4 product [1]. The conversion rate of the 9Z,12E isomer was identical to that of the all-cis baseline [1].
| Evidence Dimension | In vivo conversion rate to 20:4 metabolites |
| Target Compound Data | High conversion rate (equivalent to all-cis baseline) |
| Comparator Or Baseline | 9E,12Z-octadecadienoic acid (t,c-18:2) |
| Quantified Difference | 5-fold higher conversion rate for the 9Z,12E isomer compared to the 9E,12Z isomer |
| Conditions | Weanling mice fed fat-free diets supplemented with 2% specific isomer |
For researchers synthesizing specific oxidized lipid metabolites or studying desaturase specificity, the 9Z,12E isomer ensures high-yield downstream conversion compared to the 9E,12Z analog.
9Z,12E-octadecadienoic acid serves as the precise structural backbone for 12-nitrolinoleate (12-nitro-9Z,12E-octadecadienoic acid), a potent electrophilic signaling lipid . When synthesized or extracted, this specific geometry yields a product that acts as a robust PPARγ agonist, inducing PPARγ-dependent gene expression with an EC50 of 0.045 µM in MCF-7 reporter assays . Utilizing generic linoleic acid for nitration yields a heterogeneous mixture of regioisomers, diluting the specific pharmacological activity and complicating purification.
| Evidence Dimension | Precursor structural fidelity for target nitrolipid |
| Target Compound Data | Yields specific 12-nitro-9Z,12E-octadecadienoic acid |
| Comparator Or Baseline | All-cis linoleic acid (9Z,12Z) |
| Quantified Difference | Prevents formation of mixed all-cis nitrated regioisomers, ensuring targeted PPARγ activation (EC50 = 0.045 µM) |
| Conditions | Nitration assays and subsequent MCF-7 cell reporter assays |
Procurement of the pure 9Z,12E isomer is essential for synthesizing homogeneous 12-nitrolinoleate standards without the need for complex downstream regioisomer purification.
Directly following from its distinct chromatographic retention behavior, 9Z,12E-octadecadienoic acid is an essential calibration standard for GC-FID/MS instruments. It enables the precise quantification of industrial trans fats in partially hydrogenated vegetable oils and food matrices, ensuring compliance with FDA and WHO labeling regulations [1].
Due to its specific desaturase kinetics and structural geometry, this compound is procured as a highly specific starting material for the enzymatic or chemical synthesis of downstream signaling lipids. It is the required precursor for generating pure 13-oxo-9Z,12E-octadecadienoic acid and 12-nitrolinoleate for use in inflammatory signaling and PPARγ activation assays .
Because the 9Z,12E configuration alters lipid packing compared to all-cis linoleic acid, it is utilized to study the effects of thiyl radical-catalyzed cis-trans isomerization in lipid bilayers. Researchers procure this isomer to formulate defined liposomes that model how trans-fat accumulation alters membrane fluidity and permeability [2].